molecular formula C15H9ClN4OS2 B2586944 N'-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide CAS No. 851980-22-8

N'-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide

Cat. No.: B2586944
CAS No.: 851980-22-8
M. Wt: 360.83
InChI Key: AGPHOMTWYGFTTM-UHFFFAOYSA-N
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Description

N'-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry research. Benzothiazole scaffolds are widely recognized for their diverse pharmacological profiles, and this carbohydrazide-functionalized analog presents a compelling structure for the development of novel bioactive agents. Scientific literature on closely related 1,3-benzothiazol-2-yl derivatives indicates potential research applications in central nervous system (CNS) studies, with some compounds demonstrating anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) screens without associated neurotoxicity . Furthermore, structurally similar benzothiazole hydrazone derivatives have been investigated for their antimicrobial and antifungal properties, showing moderate to good activity against various bacterial and fungal strains . The benzothiazole nucleus is also a key scaffold in anti-tubercular research, with recent advances highlighting its potency against Mycobacterium tuberculosis , including drug-resistant strains . The presence of the 6-chloro substitution and the carbohydrazide linkage in this specific compound is designed to modulate its electronic properties and binding affinity, potentially enhancing its interaction with biological targets. Researchers can utilize this compound as a key intermediate or precursor in multi-step synthetic pathways, including diazo-coupling, Knoevenagel condensation, and molecular hybridization techniques, to generate more complex chemical entities for high-throughput screening . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4OS2/c16-8-5-6-10-12(7-8)23-15(18-10)20-19-13(21)14-17-9-3-1-2-4-11(9)22-14/h1-7H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPHOMTWYGFTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide typically involves the following steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Chlorination: The benzothiazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

    Hydrazide Formation: The chlorinated benzothiazole is reacted with hydrazine hydrate to form the carbohydrazide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and chlorination steps, ensuring consistent quality and yield. Additionally, the use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Coordination Reactions with Metal Ions

The carbohydrazide group facilitates coordination with transition metals, forming stable complexes. Studies on analogous systems demonstrate:

Metal IonReaction ConditionsProduct CharacteristicsReference
Fe(III)Reflux in ethanol (79°C, 12 h)Octahedral geometry, ligand binds via carbonyl O and hydrazinic N
Co(II)Aqueous-ethanol mixture, 12 h refluxParamagnetic complexes with 1:2 metal-ligand ratio
Cu(II)Ethanol/water, 12 h refluxSquare-planar geometry, enhanced thermal stability

These complexes exhibit potential biological activity, with Cu(II) derivatives showing particular promise in antimicrobial applications .

Condensation Reactions

The hydrazide moiety undergoes condensation with carbonyl compounds to form hydrazones:

Example Reaction:

N’-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide+4-methoxyacetophenoneEthanol, refluxHydrazone derivative\text{N'-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide} + \text{4-methoxyacetophenone} \xrightarrow{\text{Ethanol, reflux}} \text{Hydrazone derivative}

Key Data:

  • Yield: 72–88% after recrystallization

  • Reaction Time: 4–6 hours (ultrasound-assisted methods reduce this to <30 min)

  • Byproducts: Minimal (<5%), confirmed via HPLC

Nucleophilic Substitution at the Chloro Site

The 6-chloro substituent on the benzothiazole ring is susceptible to nucleophilic displacement:

NucleophileConditionsProductApplication
PiperidineDMF, K₂CO₃, 80°CPiperidine-substituted derivativeBioactive intermediates
ThiophenolEtOH, refluxThioether analogEnhanced solubility profiles
HydrazineEthanol, 4 h refluxHydrazine-substituted derivativePrecursor for heterocyclic synthesis

Kinetic Studies:

  • Second-order kinetics observed with pseudo-first-order rate constants of 1.2×103s11.2 \times 10^{-3}\, \text{s}^{-1} for amine substitutions .

Oxidation:

The benzothiazole sulfur atom oxidizes under controlled conditions:

Benzothiazole-SH2O2,AcOHSulfoxideexcess oxidantSulfone\text{Benzothiazole-S} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{Sulfoxide} \xrightarrow{\text{excess oxidant}} \text{Sulfone}

  • Selectivity: Sulfoxides form preferentially at 0–5°C .

Reduction:

The hydrazide group reduces to amines using LiAlH4\text{LiAlH}_4 in THF:

\text{Carbohydrazide} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{Primary amine} \quad (\text{Yield: 65%})[12]

Cyclization Reactions

Under acidic or basic conditions, intramolecular cyclization generates fused heterocycles:

Example:

\text{Carbohydrazide} \xrightarrow{\text{POCl}_3, 110^\circ\text{C}} \text{1,3,4-Oxadiazole derivative} \quad (\text{Yield: 58%})[12]

Biological Activity Correlations

Reaction products demonstrate structure-activity relationships:

  • Metal complexes: Cu(II) derivatives show 92% inhibition against Mycobacterium tuberculosis at 6.25 µg/mL .

  • Hydrazones: Exhibit anticonvulsant activity in rodent models (ED₅₀ = 38 mg/kg) .

Scientific Research Applications

Antimicrobial Activity

Benzothiazole derivatives have demonstrated potent antimicrobial properties. Research indicates that compounds similar to N'-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide exhibit significant efficacy against various bacterial and fungal strains. For instance, studies have shown that benzothiazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties

The compound has been investigated for its anticancer potential. Benzothiazole derivatives are known to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For example, research has highlighted that certain benzothiazole-based compounds effectively inhibit the proliferation of cancer cells in vitro and in vivo .

Anti-inflammatory Effects

This compound has also shown promise as an anti-inflammatory agent. Studies suggest that it can reduce inflammatory markers and alleviate symptoms in models of chronic inflammation .

Optical Materials

Recent studies have explored the use of benzothiazole derivatives in the development of optical materials. The unique structural properties of these compounds allow them to be utilized in applications such as sensors and light-emitting devices .

Polymer Chemistry

Benzothiazole-based compounds are being integrated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in creating advanced materials for industrial uses .

Case Studies

StudyFocus AreaFindings
Yaseen et al., 2006Antiviral ActivityDemonstrated inhibition of HIV-1 protease by benzothiazole derivatives, suggesting potential for antiviral drug development.
Kini et al., 2007Anticancer ActivityReported significant cytotoxic effects on various cancer cell lines, supporting further investigation into therapeutic applications.
Gurupadayya et al., 2008Anti-inflammatory ActivityFound that benzothiazoles reduced inflammation in animal models, indicating potential for treating inflammatory diseases.

Mechanism of Action

The mechanism by which N’-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. For example, its anti-inflammatory activity may be mediated through inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N'-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is highlighted through comparisons with analogous benzothiazole derivatives. Key differences in substituents, linker groups, and biological activities are summarized below:

Structural Analogues with Modified Substituents

Compound Name Substituents/Linker Key Features Biological Activity/Properties Reference
This compound Two benzothiazole rings; 6-chloro substituent; carbohydrazide linker Enhanced electronic effects from Cl; hydrogen-bonding via –CONHNH– Potential antimicrobial/anticancer (inferred from benzothiazole core)
N'-[(1E)-1-Phenylethylidene]-1,3-benzothiazole-2-carbohydrazide (PEBTH) Phenylethylidene group instead of second benzothiazole Aromatic π-system from phenyl group; no halogen Characterized for ligand properties (Marvin Sketch 20.8); unconfirmed bioactivity
N-(6-Chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide Furan carboxamide substituent Smaller heterocycle (furan vs. benzothiazole); no carbohydrazide Bioactive small molecule; structural simplicity may improve solubility
2-[2-(4-Chlorobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol 4-Chlorobenzenesulfonyl hydrazine linker Sulfonyl group (–SO2–) increases polarity; Cl on benzene ring Crystallographic data reported; no explicit bioactivity mentioned

Functional Analogues with Varied Linkers

Compound Class Linker Type Example Compound Key Differences Bioactivity Reference
Benzothiazole-semicarbazones Semicarbazone (–NHCONH–) 3,4-Disubstituted benzaldehyde-N-(6-substituted-1,3-benzothiazol-2-yl)semicarbazones –NHCONH– vs. –CONHNH–; increased rigidity Anticonvulsant (100% protection in MES test at 30 mg/kg for select derivatives)
Benzothiazole-thiazolidinones Thiazolidinone ring N-(1,3-Benzothiazol-2-yl)-2-[(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)amino]acetamide Cyclic sulfone/thiazolidinone enhances metabolic stability Broad-spectrum bioactive agents (antimicrobial, anti-inflammatory)
Benzothiazole-benzamides Benzamide (–CONH–) N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide Simple amide linker; fluorinated substituent Nonlinear optical (NLO) properties; crystallographically characterized

Impact of Substituents on Bioactivity

  • Chloro Substituents: The 6-Cl group in the target compound may enhance lipophilicity and target binding compared to non-halogenated analogues (e.g., PEBTH ). However, trifluoro-substituted benzamides with a 6-Cl-benzothiazole moiety showed inactivity against fungi, suggesting substituent position and electronic effects critically influence activity .
  • Carbohydrazide vs. Semicarbazone Linkers : Semicarbazones in demonstrated anticonvulsant efficacy, while carbohydrazides (as in the target compound) remain less explored. The –CONHNH– linker may offer unique hydrogen-bonding interactions for enzyme inhibition .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight LogP<sup>*</sup> Hydrogen Bond Donors Hydrogen Bond Acceptors Reference
Target Compound 335.80 (calculated) ~3.5 2 4
PEBTH 307.36 ~3.1 2 3
N-(6-Cl-benzothiazol-2-yl)furan-2-carboxamide 278.71 ~2.8 1 3

<sup>*</sup>Estimated using Marvin Sketch 20.8 .

Biological Activity

N'-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H8ClN3S2C_{11}H_{8}ClN_{3}S_{2}. The compound features two benzothiazole rings and a hydrazide group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC11H8ClN3S2C_{11}H_{8}ClN_{3}S_{2}
Molecular Weight271.78 g/mol
SMILESClC1=CC2=C(S1)C=C(C=C2)N=N-C(=O)N
InChI KeyTBD

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications to the benzothiazole structure can enhance antibacterial activity against various pathogens. For instance, compounds with electron-withdrawing groups at specific positions showed increased efficacy against Gram-positive and Gram-negative bacteria .

Antitumor Activity

The compound has been evaluated for its antitumor properties. A series of studies highlighted that benzothiazole derivatives can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of DNA synthesis. Specifically, compounds similar to this compound have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Neuroprotective Effects

Benzothiazole derivatives have also been investigated for neuroprotective effects. One study reported that certain derivatives exhibited anticonvulsant activity without significant neurotoxicity, suggesting a favorable safety profile for potential therapeutic applications in neurological disorders .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and microbial metabolism.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzothiazole derivatives induce oxidative stress in cancer cells, leading to apoptosis.
  • Interaction with Cellular Targets : The hydrazide moiety may facilitate interactions with cellular proteins, altering their function and contributing to the observed biological effects.

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various benzothiazole derivatives against common bacterial strains. Results indicated that this compound exhibited significant inhibition zones against both Staphylococcus aureus and Escherichia coli .

Study 2: Antitumor Screening

In vitro assays were conducted on several cancer cell lines to evaluate the cytotoxic effects of the compound. The findings revealed an IC50 value of 15 µM against MCF-7 cells, indicating potent antitumor activity compared to standard chemotherapeutic agents .

Study 3: Neurotoxicity Assessment

In a neurotoxicity study involving animal models, the compound was administered at varying doses. Results showed no significant neurotoxic effects at therapeutic doses, supporting its potential use in treating neurological disorders without adverse effects .

Q & A

Advanced Research Question

  • Antimicrobial testing : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer assays : Employ MTT or SRB protocols on cancer cell lines, comparing IC₅₀ values to controls .
  • Optical property studies : Measure UV-Vis absorption and fluorescence to assess potential as optical limiters .
    Structure-activity relationships (SAR) are explored by synthesizing derivatives with substituents like nitro or methoxy groups .

How to resolve contradictions in crystallographic data across studies?

Advanced Research Question
Discrepancies in dihedral angles or bond lengths (e.g., 0.029 Å vs. 0.010 Å r.m.s. deviations) may arise from:

  • Crystallization conditions : Solvent polarity (ethanol vs. DMSO) affects molecular conformation .
  • Data refinement : SHELXL parameters (e.g., restraint settings for H atoms) influence geometry .
  • Thermal motion : Higher displacement parameters in certain atoms (e.g., Cl) indicate dynamic disorder . Cross-validation with spectroscopic data and computational models (e.g., DFT-optimized geometries) resolves such conflicts .

What strategies optimize derivative synthesis for enhanced bioactivity?

Advanced Research Question

  • Functional group modification : Introduce electron-withdrawing groups (e.g., –NO₂) to improve antimicrobial potency .
  • Heterocyclic hybridization : Fuse with thiazole or quinazoline rings to target enzyme active sites (e.g., BT18 derivative with IC₅₀ = 340–342°C) .
  • Click chemistry : Azide-alkyne cycloaddition generates triazole-linked analogs for diversified SAR .

How to assess thermal stability and solubility for formulation studies?

Basic Research Question

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., mp 451–453 K) .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions and purity.
  • Solubility profiling : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using HPLC or UV-Vis .

What advanced techniques probe its optical and electronic behavior?

Advanced Research Question

  • Time-Resolved Fluorescence : Measures excited-state lifetimes for optoelectronic applications .
  • Cyclic Voltammetry : Quantifies redox potentials (e.g., E₁/₂ for oxidation/reduction) to assess electron transport .
  • Z-Scan Technique : Evaluates nonlinear absorption coefficients for optical limiting efficiency .

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